Propafenone - 9083-41-4

Propafenone

Catalog Number: EVT-7917118
CAS Number: 9083-41-4
Molecular Formula: C21H27NO3
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Propafenone is an aromatic ketone that is 3-(propylamino)propane-1,2-diol in which the hydrogen of the primary hydroxy group is replaced by a 2-(3-phenylpropanoyl)phenyl group. It is a class 1C antiarrhythmic drug with local anesthetic effects, and is used as the hydrochloride salt in the management of supraventricular and ventricular arrhythmias. It has a role as an anti-arrhythmia drug. It is a secondary amino compound, a secondary alcohol and an aromatic ketone. It is a conjugate base of a propafenone(1+).
An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity. The drug is generally well tolerated.
Propafenone is an Antiarrhythmic.
Propafenone is an oral antiarrhythmic agent that has been in wide use for several decades. Long term propafenone therapy is associated with a low rate of serum aminotransferase elevations and therapy rarely can cause a self-limited, acute cholestatic liver injury.
An antiarrhythmia agent that is particularly effective in ventricular arrhythmias. It also has weak beta-blocking activity.
Source and Classification

Propafenone is synthesized from specific chemical precursors, including epichlorohydrin and 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. Its chemical structure can be denoted by the formula C21H27NO3, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The compound acts by modulating ion channel activity in cardiac tissues, thus influencing heart rhythm.

Synthesis Analysis

Methods and Technical Details

Propafenone can be synthesized through various methods, each involving distinct reaction pathways. One prevalent method includes the condensation of o-hydroxyacetophenone with epichlorohydrin under alkaline conditions. This process typically yields propafenone hydrochloride with a yield ranging from 50% to 87.8% depending on the specific synthesis route employed.

  1. Cyclic Condensation: The initial step involves the reaction of phenol and diethyl benzyl malonate to form an intermediate cyclic compound.
  2. Reflux Reactions: Subsequent reactions involve refluxing the intermediate with n-propylamine and hydrochloric acid to produce propafenone hydrochloride .
  3. Chemoenzymatic Synthesis: An innovative approach includes using lipase-catalyzed processes to achieve enantiomeric forms of propafenone, enhancing selectivity and efficiency in synthesis .
Molecular Structure Analysis

Structure and Data

The molecular structure of propafenone is characterized by a complex arrangement that includes a phenyl group, a hydroxyl group, and an aliphatic chain. The three-dimensional conformation plays a crucial role in its pharmacological activity.

  • Molecular Formula: C21H27NO3
  • Molecular Weight: 341.45 g/mol
  • Key Structural Features:
    • A central carbon atom connected to a hydroxyl group.
    • Two aromatic rings contributing to its lipophilicity.
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of propafenone involves several key chemical reactions:

  1. Condensation Reaction: The reaction between o-hydroxyacetophenone and epichlorohydrin under basic conditions leads to the formation of an epoxide intermediate.
  2. Amination Reaction: The addition of n-propylamine facilitates the formation of propafenone from the epoxide.
  3. Salt Formation: Finally, treatment with hydrochloric acid yields propafenone hydrochloride, enhancing its solubility for pharmaceutical applications .

These reactions highlight the versatility of propafenone synthesis while emphasizing the importance of reaction conditions in optimizing yield and purity.

Mechanism of Action

Process and Data

Propafenone's mechanism of action primarily involves:

  • Sodium Channel Blockade: By inhibiting sodium channels during depolarization, propafenone effectively reduces excitability in cardiac tissues.
  • Beta-Adrenergic Antagonism: The compound also exhibits beta-blocking properties, further stabilizing heart rhythm by decreasing heart rate and contractility.

This dual action makes propafenone effective in managing both atrial and ventricular arrhythmias.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 170-172 °C for the hydrochloride salt.
  • Solubility: Soluble in organic solvents like methanol and ethanol; slightly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: The hydrochloride form has a pH range suitable for oral administration.

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Scientific Uses

Propafenone is primarily utilized in clinical settings for:

  • Antiarrhythmic Therapy: Effective in treating various cardiac arrhythmias including atrial fibrillation and ventricular tachycardia.
  • Pharmacological Research: Used as a model compound in studies investigating ion channel dynamics and drug interactions.
Pharmacological Profile of Propafenone in Antiarrhythmic Therapy

Pharmacodynamic Mechanisms in Cardiac Ion Channel Modulation

Propafenone is classified as a class Ic antiarrhythmic agent, exerting its primary therapeutic effects through potent blockade of cardiac voltage-gated sodium (Na⁺) channels. This inhibition occurs preferentially in the activated (open) state, resulting in use-dependent blockade that significantly reduces the maximum upstroke velocity (Vmax) of the cardiac action potential (Phase 0). This translates to conduction slowing in the atria, ventricles, His-Purkinje system, and accessory pathways [1] [9]. The extent of sodium channel blockade increases with higher heart rates, making propafenone particularly effective in suppressing tachyarrhythmias [7].

Beyond its primary sodium channel action, propafenone exhibits secondary pharmacodynamic properties. It possesses weak beta-adrenergic receptor antagonist activity, primarily attributed to the S-enantiomer. This beta-blockade effect is more pronounced in individuals genetically deficient in the CYP2D6 enzyme ("poor metabolizers"), where higher plasma concentrations of the parent compound accumulate [1] [7] [9]. At very high concentrations, achievable in vitro or potentially in overdose, propafenone demonstrates weak calcium channel (L-type) blocking activity, although this is not considered clinically relevant at therapeutic doses for arrhythmia suppression [1].

Propafenone also moderately inhibits several potassium (K⁺) currents involved in cardiac repolarization, including the delayed rectifier (IKr). While this contributes minimally to action potential prolongation under normal conditions, it may become significant in the setting of bradycardia or electrolyte imbalances [9]. The net electrophysiological effect is a pronounced decrease in conduction velocity with only a modest increase in refractoriness, explaining its efficacy in re-entrant arrhythmias but also its potential to promote conduction block or proarrhythmia under certain conditions.

Table 1: Primary Pharmacodynamic Targets of Propafenone

Ion Channel/ReceptorEffectClinical ConsequencePotency Relative to Na⁺ Block
Fast Sodium Channel (Nav1.5)Potent Use-Dependent Block↓ Conduction Velocity (↑ PR, ↑ QRS)Reference (High)
Beta-1 Adrenergic ReceptorWeak Antagonism (S-enantiomer)↓ Heart Rate, ↓ Contractility (PM > EM)Low
L-type Calcium Channel (Cav1.2)Very Weak BlockMinimal Effect on Contractility/ConductionVery Low
Rapid Delayed Rectifier K⁺ Channel (Kv11.1, hERG)Moderate BlockMinimal ↑ QT (Potential ↑↑ if combined/PM)Moderate

Pharmacokinetic Variability and Hepatic Metabolism Pathways

Propafenone exhibits complex and highly variable pharmacokinetics, significantly influenced by genetic factors and nonlinear processes. Following oral administration, absorption is nearly complete (>90%), but systemic bioavailability is highly variable (5-50%) due to extensive and saturable first-pass hepatic metabolism. Bioavailability increases disproportionately with dose (e.g., ~3.4% at 150mg vs ~10.6% at 300mg) and is enhanced by food [1] [4] [6].

Hepatic metabolism, primarily mediated by the cytochrome P450 system, is the dominant elimination pathway. CYP2D6 is responsible for the formation of the primary active metabolite, 5-hydroxypropafenone, which possesses sodium channel blocking activity comparable to the parent drug. A minor pathway involving CYP3A4/CYP1A2 forms N-depropylpropafenone, a less potent metabolite [1] [7]. Crucially, CYP2D6 activity is genetically polymorphic. Approximately 7-10% of Caucasians are classified as CYP2D6 Poor Metabolizers (PM). In PM individuals:

  • 5-hydroxylation is markedly reduced.
  • Systemic exposure to unchanged propafenone is significantly higher (up to 5-10 fold) than in Extensive Metabolizers (EM).
  • Alternative metabolic pathways (e.g., N-depropylation) become more significant.
  • The clinical significance of the drug's inherent beta-adrenergic blocking activity is amplified due to higher parent compound concentrations [1] [7] [9].

Propafenone is highly bound to plasma proteins (mainly alpha-1-acid glycoprotein), exceeding 97% [1] [6]. Its volume of distribution is large (~252 L), indicating extensive tissue distribution [1]. The elimination half-life in EM is typically 2-10 hours but can extend significantly in PM or with high doses due to saturation of metabolism. Clearance is primarily hepatic, with metabolites excreted in urine (about 50% of dose-related material) and feces [1] [7].

Table 2: Key Pharmacokinetic Parameters of Propafenone and Impact of CYP2D6 Phenotype

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Notes
Primary Metabolic PathwayCYP2D6 (5-Hydroxylation)CYP3A4/1A2 (N-depropylation)5-OH pathway saturated in PM
Active Metabolite (5-OH Propafenone)Significant levels (Activity ≈ Parent)Very Low / AbsentContributes to efficacy/toxicity in EM
Propafenone BioavailabilityLow (~5-15% at moderate doses)High (up to 50%)Due to reduced 1st pass metabolism in PM
Propafenone Half-life (t1/2)2-10 hours10-32 hoursHighly variable, dose-dependent
Beta-blocking ActivityMinimal Clinically RelevantSignificantDue to high [Propafenone] in PM
Therapeutic Plasma Concentration RangeWide (64 - 3271 ng/mL)Lower within rangeHigher concentrations tolerated in EM [6]

Dose-Response Relationships in Arrhythmia Suppression

The relationship between propafenone dose, plasma concentration, and antiarrhythmic effect is nonlinear and subject to significant interindividual variability due to its pharmacokinetic profile. Effective plasma concentrations for arrhythmia suppression span a wide range (64 to 3271 ng/mL), reflecting metabolic variability and individual sensitivity [6]. QRS complex widening serves as a readily measurable electrophysiological biomarker of sodium channel blockade and correlates, albeit imperfectly, with therapeutic effect and risk of toxicity [1] [6].

Ventricular Arrhythmias: Propafenone demonstrates high efficacy in suppressing premature ventricular complexes (PVCs), ventricular couplets, and non-sustained ventricular tachycardia (NSVT). Placebo-controlled trials and meta-analyses indicate significant suppression (>80% reduction) of PVCs in approximately 77% of patients, with abolition of ventricular tachycardia runs in 75-87% at oral doses typically ranging from 450 to 900 mg/day [2] [3] [5]. Efficacy is comparable or superior to other Class I agents like quinidine, disopyramide, and tocainide. However, its use in sustained ventricular tachycardia (VT) or ventricular fibrillation (VF), particularly in patients with structural heart disease (e.g., prior myocardial infarction, reduced ejection fraction), is limited due to proarrhythmic risks highlighted by studies like CAST.

Supraventricular Arrhythmias: Propafenone is highly effective for paroxysmal supraventricular tachycardias (PSVT), including AV nodal re-entrant tachycardia (AVNRT) and AV re-entrant tachycardia (AVRT). It is particularly valuable in patients with Wolff-Parkinson-White (WPW) syndrome, where it effectively suppresses accessory pathway conduction and is recommended as a first-line prophylactic agent for those with rapid anterograde conduction [2] [5]. For atrial fibrillation (AF) and atrial flutter (AFl), propafenone is effective for:

  • Pharmacological Cardioversion: Oral loading (e.g., 450-600mg) can convert recent-onset AF to sinus rhythm ("pill-in-the-pocket" approach in selected patients without structural heart disease) [5] [9].
  • Maintenance of Sinus Rhythm: Chronic therapy reduces the frequency and duration of AF paroxysms. Its efficacy is similar to other Class Ic (flecainide) and Class III (amiodarone, sotalol) agents for maintaining sinus rhythm in patients without significant structural heart disease [2] [5].

Table 3: Clinical Efficacy of Propafenone in Arrhythmia Suppression

Arrhythmia TypeEfficacy EndpointReported Efficacy RateNotes
Premature Ventricular Complexes (PVCs)>80% Reduction~77%Dose range 300-900 mg/day [3] [6]
Non-Sustained Ventricular Tachycardia (NSVT)Abolition75-87%Confirmed in placebo-controlled trials [3] [5]
Paroxysmal SVT (AVNRT/AVRT)Prevention of RecurrenceHigh EfficacyFirst-line for WPW with rapid conduction [2] [5]
Atrial Fibrillation (AF) - Acute ConversionConversion to Sinus RhythmEffective"Pill-in-pocket" strategy [5] [9]
Atrial Fibrillation (AF) - Maintenance of SRPrevention of RecurrenceSimilar to Flecainide/Amiodarone/SotalolRequires structurally normal heart [2] [5]
Wolff-Parkinson-White SyndromeSuppression of AP ConductionHigh EfficacyRecommended first-line prophylactic in specific cases [2]

The concentration-response relationship is further complicated by the activity of metabolites. 5-Hydroxypropafenone contributes to antiarrhythmic effects in EM patients, while N-depropylpropafenone has weaker activity [7]. Drug interactions (e.g., CYP2D6 inhibitors like quinidine or fluoxetine converting EM to a functional PM status, displacement from protein binding) can significantly alter the effective dose-response curve. Consequently, individual dose titration based on clinical response and ECG monitoring (QRS duration) is essential [1] [7].

Properties

CAS Number

9083-41-4

Product Name

Propafenone

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Solubility

Slightly soluble
In water, 93.28 mg/L at 25 °C (est)
7.58e-03 g/L

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.